![molecular formula C4H6BrN3 B2644397 5-Bromo-1-ethyl-1H-1,2,3-triazole CAS No. 1393560-22-9](/img/structure/B2644397.png)
5-Bromo-1-ethyl-1H-1,2,3-triazole
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Overview
Description
5-Bromo-1-ethyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3. It has a molecular weight of 176.01 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-ethyl-1H-1,2,4-triazole consists of a triazole ring with a bromine atom and an ethyl group attached. The SMILES string for this compound is CCn1ncnc1Br .Physical And Chemical Properties Analysis
5-Bromo-1-ethyl-1H-1,2,4-triazole is a solid compound . It has high chemical stability and is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Scientific Research Applications
Antimicrobial Activity
Triazoles, including 5-Bromo-1-ethyl-1H-1,2,3-triazole, exhibit potent antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds interfere with essential cellular processes, making them promising candidates for novel antibiotics and antifungal agents .
Anticancer Potential
The triazole scaffold has been harnessed in the development of several anticancer drugs. For instance, Itraconazole, Fluconazole, and Voriconazole—all containing triazole moieties—are commonly used antifungals in clinical practice. Additionally, derivatives of 1,2,3-triazoles have shown promise as potential anticancer agents .
Antiviral Properties
Triazoles have demonstrated anti-HIV activity. Ribavirin, a broad-spectrum antiviral drug used in hepatitis treatment, contains a triazole ring. Researchers continue to explore triazole derivatives for their antiviral potential .
Anti-Inflammatory and Analgesic Effects
The unique structure of triazoles allows them to interact with enzymes and receptors, leading to anti-inflammatory and analgesic effects. These properties make them relevant in pain management and inflammation-related conditions .
Supramolecular Chemistry and Materials Science
Beyond biological applications, 1,2,3-triazoles play a crucial role in supramolecular chemistry and materials science. Their ability to form non-covalent bonds with receptors and enzymes contributes to their diverse applications in designing functional materials and molecular assemblies .
Bioconjugation and Fluorescent Imaging
Researchers use 1,2,3-triazoles for bioconjugation purposes. These compounds serve as linkers to attach biomolecules (such as proteins or nucleic acids) to other entities. Additionally, their fluorescent properties make them valuable tools for imaging biological processes in cells and tissues .
Safety and Hazards
Future Directions
Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups. As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target . Therefore, 5-Bromo-1-ethyl-1H-1,2,3-triazole and similar compounds could have potential applications in the development of new drugs.
properties
IUPAC Name |
5-bromo-1-ethyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-4(5)3-6-7-8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBVKTONEWDMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-ethyl-1H-1,2,3-triazole |
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